molecular formula C22H26FNO4S B12130037 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B12130037
M. Wt: 419.5 g/mol
InChI Key: IMNLYCZXWNMREZ-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) and dual aromatic substituents: a 4-fluorophenoxy group and a 4-isopropylbenzyl moiety. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic interactions and sulfone-mediated hydrogen bonding are critical .

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C22H26FNO4S/c1-16(2)18-5-3-17(4-6-18)13-24(20-11-12-29(26,27)15-20)22(25)14-28-21-9-7-19(23)8-10-21/h3-10,16,20H,11-15H2,1-2H3

InChI Key

IMNLYCZXWNMREZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the fluorophenoxy group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with 4-fluorophenol under basic conditions to form the fluorophenoxy derivative.

    Introduction of the acetamide group: The fluorophenoxy derivative is then reacted with an acylating agent such as acetic anhydride to introduce the acetamide group.

    Attachment of the propan-2-ylbenzyl group: Finally, the acetamide intermediate is reacted with 4-(propan-2-yl)benzyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding tetrahydrothiophene derivative.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Higher oxidation states of the thiophene ring.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features and properties of analogous acetamide derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide Acetamide + sulfone ring 4-Fluorophenoxy, 4-isopropylbenzyl Not reported Not reported High lipophilicity, sulfone stabilizes conformation
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide Acetamide + sulfone ring 2-Fluorobenzyl, 4-isopropylphenoxy Not reported Not reported Reduced fluorophenoxy polarity; steric hindrance from 2-fluorobenzyl
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide Thiazolidinone + acetamide 4-Fluorophenyl, conjugated enone 382.40 Not reported Thiazolidinone enhances π-π stacking; conjugated system may affect redox activity
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Bis-acetamide Cyclohexyl, 4-fluorophenyl, propyl 334.21 150–152 High rigidity from cyclohexyl; dual acetamide groups increase H-bonding potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + thiazole 3,4-Dichlorophenyl 271.16 459–461 Thiazole improves coordination ability; Cl substituents enhance halogen bonding

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-isopropylbenzyl and 4-fluorophenoxy groups confer higher lipophilicity compared to the cyclohexyl-substituted derivative in . This may improve membrane permeability but reduce aqueous solubility .

Role of Heterocyclic Rings: The sulfone ring in the target compound provides conformational rigidity and metabolic resistance, unlike the thiazolidinone in , which introduces redox-sensitive conjugated systems . Thiazole or triazole rings () improve metal coordination and hydrogen bonding, making them suitable for enzyme inhibition .

Synthetic Accessibility: The target compound’s synthesis likely follows amide coupling strategies similar to (yield: 81% via flash chromatography). However, introducing the sulfone moiety may require additional oxidation steps . Thiazolidinone derivatives () involve cyclocondensation reactions, which are less straightforward than direct acetamide formation .

Biological Implications: Fluorine substituents (common in ) enhance bioavailability and binding affinity via electronegative interactions. The 4-fluorophenoxy group in the target compound may mimic tyrosine residues in enzyme active sites . Sulfur-containing rings (e.g., thiophene, thiazole) in and improve pharmacokinetic profiles by resisting oxidative metabolism .

Research Findings and Trends

  • Crystal Packing : Compounds like ’s dichlorophenyl-thiazol acetamide form hydrogen-bonded dimers, suggesting solid-state stability relevant to formulation development .

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